molecular formula C19H11F4N B12517359 4-{[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}-2,6-difluorobenzonitrile CAS No. 797048-31-8

4-{[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}-2,6-difluorobenzonitrile

Cat. No.: B12517359
CAS No.: 797048-31-8
M. Wt: 329.3 g/mol
InChI Key: ZHEJRCXXEJLZLZ-UHFFFAOYSA-N
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Description

4-{[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}-2,6-difluorobenzonitrile is a complex organic compound characterized by its unique structure, which includes multiple fluorine atoms and a benzonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}-2,6-difluorobenzonitrile typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 2,6-difluorobenzonitrile, followed by the introduction of the ethynyl group and the but-3-en-1-yl substituent. Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for achieving high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-{[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}-2,6-difluorobenzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogen substitution reactions can occur with reagents such as sodium iodide in acetone.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium iodide in acetone or other polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes or alkenes.

Scientific Research Applications

4-{[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}-2,6-difluorobenzonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 4-{[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}-2,6-difluorobenzonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Similar Compounds

    4-{[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}-2,6-difluorobenzonitrile: Unique due to its specific substituents and fluorine atoms.

    4-{[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}-2,6-difluorobenzamide: Similar structure but with an amide group instead of a nitrile.

    4-{[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}-2,6-difluorobenzaldehyde: Contains an aldehyde group instead of a nitrile.

Uniqueness

The uniqueness of this compound lies in its combination of fluorine atoms and the ethynyl group, which can impart distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

797048-31-8

Molecular Formula

C19H11F4N

Molecular Weight

329.3 g/mol

IUPAC Name

4-[2-(4-but-3-enyl-2,6-difluorophenyl)ethynyl]-2,6-difluorobenzonitrile

InChI

InChI=1S/C19H11F4N/c1-2-3-4-12-7-16(20)14(17(21)8-12)6-5-13-9-18(22)15(11-24)19(23)10-13/h2,7-10H,1,3-4H2

InChI Key

ZHEJRCXXEJLZLZ-UHFFFAOYSA-N

Canonical SMILES

C=CCCC1=CC(=C(C(=C1)F)C#CC2=CC(=C(C(=C2)F)C#N)F)F

Origin of Product

United States

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